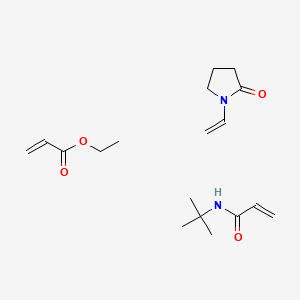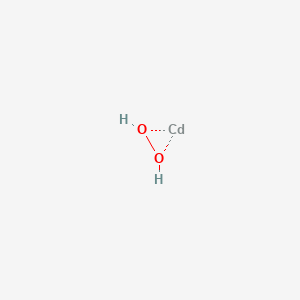
1-Chloro-3-(4-methylphenoxy)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(4-methylphenoxy)propan-2-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of a chloro group, a phenoxy group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-(4-methylphenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 1-chloro-3-(4-methylphenoxy)propan-2-ol, which is then oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1-Chloro-3-(4-methylphenoxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxypropanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
1-Chloro-3-(4-methylphenoxy)propan-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.
Biological Studies: Used in studies involving enzyme-catalyzed reactions and kinetic resolution.
作用機序
The mechanism of action of 1-chloro-3-(4-methylphenoxy)propan-2-one involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
類似化合物との比較
Similar Compounds
2-Chloro-1-(4-methylphenyl)-1-propanone: Similar structure with a chloro group and a ketone group, but differs in the position of the chloro group.
3-Chloro-1-(4-methoxyphenyl)propan-1-one: Similar structure with a chloro group and a ketone group, but has a methoxy group instead of a methyl group.
Uniqueness
1-Chloro-3-(4-methylphenoxy)propan-2-one is unique due to the presence of both a chloro group and a phenoxy group, which allows it to undergo a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
27997-97-3 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
1-chloro-3-(4-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5H,6-7H2,1H3 |
InChIキー |
PUPIPARABFBVQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




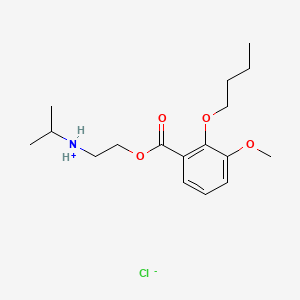
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
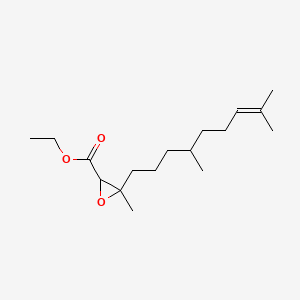
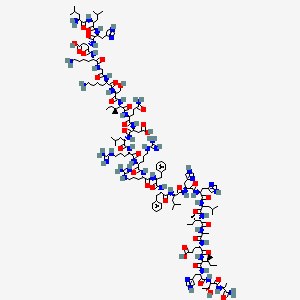
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)

